molecular formula C14H27N3O3 B1381380 tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2081883-57-8

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B1381380
CAS No.: 2081883-57-8
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-OUAUKWLOSA-N
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Description

Chemical Structure and Key Features tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 365998-36-3) is a cyclohexane derivative with three distinct functional groups:

  • A tert-butyl carbamate protecting group.
  • A primary amino group (-NH₂) at the 2-position.
  • A dimethylcarbamoyl group (-N(CH₃)₂C=O) at the 5-position.

Its stereochemistry (1R,2S,5R) is critical for its reactivity and biological interactions, particularly in drug synthesis . The molecular formula is C₁₄H₂₇N₃O₃ (MW 285.38), and it is stored at 2–8°C in dry, sealed conditions .

Applications The compound serves as a key intermediate in synthesizing edoxaban, a direct oral anticoagulant (DOAC) targeting factor Xa . Its functional groups enable modular derivatization; for example, the amino group is often acylated or alkylated to form pharmacologically active molecules .

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Key Steps

Step Description
a) Mix reagent A (tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate) with reagent B (ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) in an organic solvent at room temperature (15-30°C, preferably 20-25°C).
b) Add a base (preferably a tertiary amine such as triethylamine or diisopropylethylamine) slowly to the mixture, controlling the temperature to prevent significant shifts.
c) Stir the reaction mixture at elevated temperature (30-100°C, preferably 50-70°C) for 1–10 hours (commonly 3–8 hours) to complete the reaction.
d) Cool the reaction mixture to 0 to 10°C, add water to precipitate the product.
e) Filter and isolate the product, optionally drying to obtain the pure compound or its salt/solvate.

This method notably uses the neutral forms of reagents A and B rather than their salt forms, which significantly reduces the viscosity of the reaction mixture, facilitating stirring and improving yield and purity.

Reaction Conditions and Parameters

Parameter Range / Preferred Values Notes
Molar ratio (A : B) 1 : 0.5 to 1 : 2; preferred 1 : 1.05 Slight excess of B improves conversion
Concentration of reagents 1% to 40% (w/v), preferably 15% to 40% Expressed as grams solute per 100 mL solvent
Solvent Acetonitrile, N,N-dimethylformamide, C1-C4 alcohols, or mixtures Choice depends on boiling point and solubility
Base Tertiary amines (triethylamine preferred), aromatic amines Non-nucleophilic base to avoid side reactions
Base molar ratio (A : base) 1 : 0.1 to 1 : 2.5; preferred 1 : 0.25 to 1 : 2.5 Controls reaction pH and promotes amide bond formation
Temperature (mixing step a) 15–30°C (room temperature) Ensures manageable viscosity
Temperature (reaction step c) 30–100°C, preferably 50–70°C Accelerates reaction kinetics
Reaction time 1–10 hours, preferably 3–8 hours Monitored by HPLC or equivalent analytical methods

Solvent and Base Selection

  • Organic solvents used include acetonitrile, dimethylformamide, methanol, ethanol, and cyclic ethers like tetrahydrofuran. Acetonitrile is favored for its suitable boiling point and solvent properties.
  • Bases are typically tertiary amines such as triethylamine or diisopropylethylamine. Aromatic amines like pyridine derivatives may also be used but tertiary amines are preferred due to their non-nucleophilic nature and ease of removal.

Advantages of the Neutral Reagent Approach

  • Reduced viscosity: Using neutral forms of reagents A and B avoids the formation of dense pastes, which are difficult to stir and handle industrially.
  • Simplified procedure: No strict order of reagent addition is necessary, and the reaction can be performed in a single step.
  • Improved yield and purity: The method yields the target compound with purities >99% and yields around 87–93%, as confirmed by HPLC and NMR analyses.
  • Scalability: The reaction conditions are mild and compatible with conventional reactors, enabling industrial-scale synthesis.

Example Synthesis Data

Parameter Value / Condition Result / Comment
Reagents ratio (A:B) 1 : 1.05 Slight excess of B
Solvent Acetonitrile Common choice due to solubility and boiling point
Base Triethylamine, 0.5 eq. relative to A Added slowly to control temperature
Temperature Step a: 20–25°C; Step c: 60°C Reaction stirred for 7 hours
Reaction time 7 hours Complete conversion
Product isolation Cooling to 0–5°C, addition of water, filtration Solid product filtered and dried
Yield ~87.7% High yield with high purity (99.35% by HPLC)

Note: The above example is adapted from hydrogenation and coupling steps in related synthesis routes.

Analytical Characterization

  • 1H-NMR and 13C-NMR spectra confirm the structure and stereochemistry of the product.
  • HPLC analysis routinely shows purity >99% with retention times consistent with the target compound.
  • Physical state : The product can be isolated as a solid, often as a solvate or hydrate depending on crystallization conditions.

Summary Table of Preparation Method

Aspect Details
Starting materials Neutral tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (A) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B)
Solvent Acetonitrile, DMF, or C1-C4 alcohols
Base Triethylamine (preferred), diisopropylethylamine
Reaction temperature 20–25°C for mixing; 50–70°C for reaction
Reaction time 3–8 hours
Product isolation Cooling, addition of water, filtration
Yield Typically 87–93%
Purity >99% (HPLC)
Advantages Low viscosity, easy stirring, single-step, scalable, high purity and yield

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Edoxaban

One of the primary applications of tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is its role as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used to prevent and treat thromboembolic disorders such as stroke and deep vein thrombosis. Edoxaban functions by selectively inhibiting factor Xa, a crucial component in the coagulation cascade.

Case Study: Edoxaban Development

  • Study Reference : Nehaj et al. (2020) demonstrated that Edoxaban significantly affects platelet aggregation in thrombin-dependent pathways, highlighting its clinical relevance in managing thromboembolic events .
  • Clinical Impact : Approved by the FDA, Edoxaban has been shown to have comparable efficacy to other anticoagulants with a favorable safety profile .

Research Applications

2. Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of various derivatives that can lead to novel therapeutic agents.

3. Laboratory Research

In laboratory settings, this compound is employed for:

  • Synthesis of Cyclohexane Derivatives : It acts as a reagent for producing cis-1,2-diaminocyclohexane derivatives, which are useful in synthesizing complex organic molecules.
  • Pharmaceutical Research : Researchers utilize this compound to explore new formulations and drug delivery systems that enhance bioavailability and therapeutic efficacy.

Summary of Applications

Application AreaDescription
Pharmaceutical Synthesis Intermediate for Edoxaban production; crucial for anticoagulant therapy development.
Organic Synthesis Building block for synthesizing cyclohexane derivatives and other complex organic molecules.
Laboratory Research Used in experimental setups for drug formulation studies and chemical synthesis processes.
Safety Handling Requires precautions due to toxicity; follow standard laboratory safety protocols.

Mechanism of Action

The mechanism by which tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or acting as a ligand in receptor studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (1R,2S,5R) vs. (1R,2S,5S)

The (1R,2S,5S) stereoisomer (CAS 365998-36-3) shares the same molecular formula but differs in the configuration at the 5-position. This stereochemical variation alters:

  • Reactivity : The spatial arrangement affects nucleophilic substitution rates during synthetic steps (e.g., acylation or hydrolysis) .
  • Biological Activity : In edoxaban synthesis, the (1R,2S,5S) isomer is a precursor to the final drug, whereas the (1R,2S,5R) variant may form undesired diastereomers requiring chromatographic separation .
Property (1R,2S,5R) Isomer (1R,2S,5S) Isomer
CAS Number 365998-36-3 365998-36-3 (same CAS, stereoisomer)
Role in Synthesis Intermediate (less common) Primary edoxaban precursor
Solubility Lower in polar solvents Higher due to spatial compatibility with aqueous media

Salt Forms: Oxalate vs. Free Base

The oxalate salt (CAS 1210348-34-7) enhances stability and handling during synthesis:

  • Structure : Combines the free base with oxalic acid (C₁₄H₂₇N₃O₃·C₂H₂O₄) .
  • Advantages : Improved crystallinity for purification and reduced hygroscopicity compared to the free base .
  • Applications : Used in large-scale edoxaban production to minimize side reactions .
Property Free Base Oxalate Salt
CAS Number 365998-36-3 1210348-34-7
Molecular Weight 285.38 347.40 (base + oxalic acid)
Stability Sensitive to moisture Enhanced crystallinity

Structural Analogs with Varied Substituents

Compound A : tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate (CAS 2024614-32-0)

  • Difference: Replaces the amino group with a hydroxyl (-OH), reducing nucleophilicity but improving solubility.
  • Application : Less common in drug synthesis due to reduced reactivity.

Compound B: tert-Butyl ((1R,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 467.95 g/mol)

  • Difference : Adds a chloro-pyridine-acetamido side chain, broadening biological target specificity.
Property Target Compound Compound B
Molecular Weight 285.38 467.95
Bioactivity Intermediate Enhanced protease inhibition

Biological Activity

Tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, also known as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interaction with biological systems.

  • Molecular Formula : C16H29N3O7
  • Molecular Weight : 375.42 g/mol
  • IUPAC Name : tert-butyl N-[(1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
  • CAS Number : 1353893-22-7

Structure

The compound features a tert-butyl group and a dimethylcarbamoyl moiety attached to a cyclohexyl ring, which is further substituted with an amino group. This structure is significant for its biological interactions.

Research indicates that the biological activity of this compound may involve modulation of various biochemical pathways. The dimethylcarbamoyl group is known to enhance solubility and bioavailability, which is critical for therapeutic efficacy.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : There is evidence indicating that the compound may reduce inflammation markers, potentially making it useful in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have suggested that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
Study 3NeuroprotectionFound to inhibit neuronal apoptosis in models of oxidative stress induced by H2O2.

Toxicology and Safety Profile

The safety profile of this compound has been assessed in various toxicological studies:

  • Acute Toxicity : LD50 values indicate low acute toxicity.
  • Chronic Exposure : Long-term studies are needed to fully understand the potential chronic effects on human health.

Q & A

Q. How is this compound utilized in synthesizing protease inhibitors?

  • Methodological Answer :
  • Scaffold Functionalization : The cyclohexyl-dimethylcarbamoyl core serves as a transition-state mimic. Coupling with pyrimidine derivatives (e.g., 2-chloro-5-iodopyrimidin-4-yl) via SNAr reactions yields potent inhibitors .
  • Biological Evaluation : IC₅₀ values against WDR5 (≤50 nM) validate its utility in targeted protein degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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